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Compound of Interest

Compound Name: 2,5-Diiodo-1-methylimidazole

Cat. No.: B1347217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectral data for 2,5-diiodo-1-methylimidazole. Due to the

absence of publicly available experimental spectra for this specific compound, this document

presents predicted data based on the analysis of structurally analogous compounds.

Furthermore, it outlines a general experimental protocol for the acquisition of such NMR data

and a standard workflow for the synthesis and characterization of a novel small molecule.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for

2,5-diiodo-1-methylimidazole. These predictions are derived from established NMR principles

and comparison with known spectral data of substituted 1-methylimidazoles. The actual

experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,5-Diiodo-1-methylimidazole
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 7.2 - 7.5 Singlet 1H
H-4 (imidazole

ring)

The chemical

shift is influenced

by the two

adjacent iodine

atoms and the N-

methyl group.

~ 3.6 - 3.9 Singlet 3H N-CH₃

The chemical

shift for N-methyl

groups in

imidazoles

typically appears

in this region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,5-Diiodo-1-methylimidazole

Chemical Shift (δ) ppm Assignment Notes

~ 125 - 130 C-4

The chemical shift is

influenced by the adjacent

iodine atom and the N-methyl

group.

~ 90 - 95 C-2

The carbon atom is directly

attached to an iodine atom and

two nitrogen atoms, leading to

a significant upfield shift.

~ 85 - 90 C-5

The carbon atom is directly

attached to an iodine atom,

resulting in a characteristic

upfield shift.

~ 35 - 40 N-CH₃

The chemical shift for the N-

methyl carbon is typical for

such groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1347217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a small molecule like

2,5-diiodo-1-methylimidazole is outlined below.

1. Sample Preparation

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can

complicate spectral interpretation.

Sample Quantity: For a standard NMR tube (5 mm diameter), dissolve 5-10 mg of the

compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

Solvent: Use a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The

choice of solvent can influence the chemical shifts.[1] Chloroform-d (CDCl₃) is a common

choice for many organic molecules.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts to 0 ppm. However, for quantitative NMR, a different internal

standard with a known concentration may be required.[1]

Procedure:

Weigh the desired amount of 2,5-diiodo-1-methylimidazole into a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Gently agitate the vial to ensure the sample is fully dissolved.

Transfer the solution to a clean NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

2. NMR Data Acquisition

Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer,

typically operating at a frequency of 300 MHz or higher for ¹H NMR.
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¹H NMR Parameters (Typical):

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

Acquisition Time: Typically 2-4 seconds.

¹³C NMR Parameters (Typical):

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for accurate

integration, especially for quaternary carbons.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the internal standard.

Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent

characterization of a novel organic compound like 2,5-diiodo-1-methylimidazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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